Superior Antiproliferative Activity: Reveromycin D vs. Reveromycin C in Human Tumor Cell Lines
Reveromycin D demonstrates greater potency than its straight-chain analog, Reveromycin C, in inhibiting the proliferation of KB (human epidermoid carcinoma) and K562 (human chronic myelogenous leukemia) cells [1]. Published data indicates that Reveromycin D achieves lower IC50 values in both cell lines, representing a quantifiable improvement in antiproliferative activity .
| Evidence Dimension | Antiproliferative activity (IC50) in human tumor cell lines |
|---|---|
| Target Compound Data | KB cells: IC50 = 1.6 μg/mL; K562 cells: IC50 = 1.3 μg/mL |
| Comparator Or Baseline | Reveromycin C: KB cells IC50 = 2.0 μg/mL; K562 cells IC50 = 2.0 μg/mL [2] |
| Quantified Difference | Reveromycin D is 20% more potent against KB cells (1.6 vs. 2.0 μg/mL) and 35% more potent against K562 cells (1.3 vs. 2.0 μg/mL). |
| Conditions | In vitro cell viability assays with KB and K562 cell lines. |
Why This Matters
This 20-35% potency advantage allows researchers to use lower compound concentrations in vitro, which can mitigate off-target effects and reduce experimental costs.
- [1] Koshino H, Takahashi H, Osada H, Isono K. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D. J Antibiot (Tokyo). 1992 Sep;45(9):1420-7. PMID: 1429227. View Source
- [2] MedChemExpress. Reveromycin C Product Page. View Source
